
3-(Hydroxymethyl)quinoxalin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hydroxymethyl)quinoxalin-5-ol is a nitrogen-containing heterocyclic compound. It is a derivative of quinoxaline, which is known for its wide range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science . The compound’s structure consists of a quinoxaline ring with a hydroxymethyl group at the 3-position and a hydroxyl group at the 5-position.
Preparation Methods
The synthesis of 3-(Hydroxymethyl)quinoxalin-5-ol typically involves the condensation of aromatic 1,2-diamines with 1,2-dicarbonyl compounds. This reaction can be carried out under various conditions, including refluxing in ethanol or acetic acid, solvent-free conditions, or using catalysts such as sulfated polyborate . Industrial production methods often focus on optimizing yield and reaction time while minimizing environmental impact. Green chemistry approaches, such as using recyclable catalysts and solvent-free conditions, are increasingly being adopted .
Chemical Reactions Analysis
3-(Hydroxymethyl)quinoxalin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives using reducing agents such as sodium borohydride.
Substitution: The hydroxyl group at the 5-position can undergo nucleophilic substitution reactions with halides or other electrophiles
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)quinoxalin-5-ol involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes, interfere with DNA replication, and disrupt cellular processes. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
3-(Hydroxymethyl)quinoxalin-5-ol can be compared with other similar compounds, such as:
Quinoxaline: The parent compound, which lacks the hydroxymethyl and hydroxyl groups. It has similar biological activities but may differ in potency and specificity.
Quinazoline: An isomer of quinoxaline with a different arrangement of nitrogen atoms in the ring.
Cinnoline: Another nitrogen-containing heterocyclic compound with a structure similar to quinoxaline.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C9H8N2O2 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
3-(hydroxymethyl)quinoxalin-5-ol |
InChI |
InChI=1S/C9H8N2O2/c12-5-6-4-10-7-2-1-3-8(13)9(7)11-6/h1-4,12-13H,5H2 |
InChI Key |
VLYWSSHNEUVYRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N=C2C(=C1)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(1H-Imidazo[4,5-b]pyridin-2-yl)acetamide](/img/structure/B11913065.png)
![2,7-Dimethylpyrrolo[1,2-a]pyrimidine-6-carbaldehyde](/img/structure/B11913069.png)
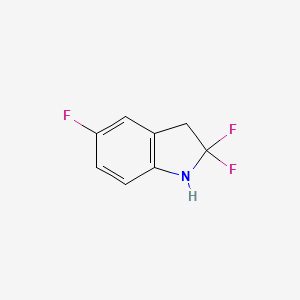
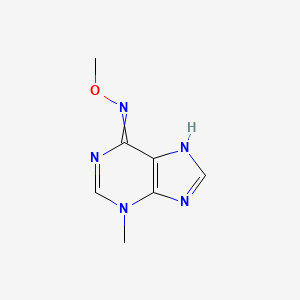
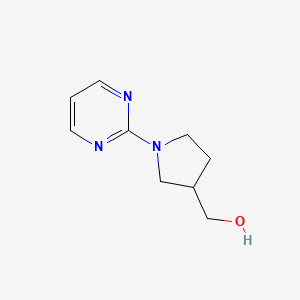
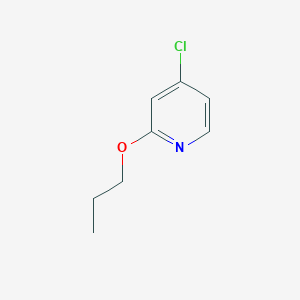
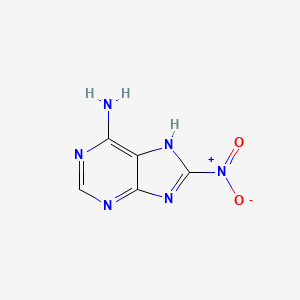

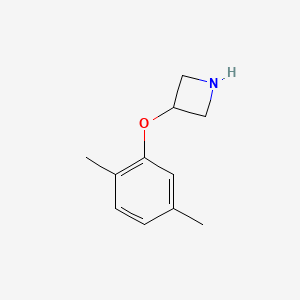
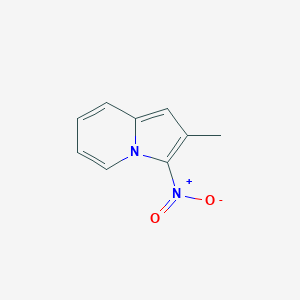
![2-(7-Methylimidazo[1,2-a]pyridin-3-yl)acetonitrile](/img/structure/B11913131.png)

